1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime
Description
Properties
IUPAC Name |
(NZ)-N-[1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12(17-19)13-7-4-8-16(9-13)18-10-14-5-2-3-6-15(14)11-18/h2-9,19H,10-11H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPTVBJROJJKY-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime typically involves multiple steps. One common synthetic route starts with the preparation of the isoindoline core, which can be achieved through the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb
Chemical Reactions Analysis
1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.
Scientific Research Applications
1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[3-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway . The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of isoindolyl and oxime-containing derivatives. Key structural analogues include:
Pharmacological and Toxicological Comparison
Genotoxicity and Mutagenicity: Phthalimide derivatives (e.g., C1–C6) exhibit lower genotoxicity than hydroxyurea (HU) in micronucleus tests (MNRET frequencies <6 vs. HU’s 7.8–33.7 at 12.5–100 mg/kg) . While the target compound lacks direct toxicity data, its isoindolyl core (without the 1,3-dione group) may reduce mutagenic risks compared to phthalimides . Substituents on the oxime group (e.g., 2-nitrobenzyl in the target’s derivative) could modulate toxicity. For example, meta-aromatic substitution with methyl spacers in phthalimides decreases mutagenicity .
Therapeutic Potential: Isoindolyl NO-donors (e.g., compound C3) show promise in SCD by stimulating fetal hemoglobin synthesis . The target compound’s oxime group may act as an NO donor, analogous to nitrate esters in C1–C6 .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels simpler oximes, utilizing hydroxylamine and ketone precursors . Derivatives with varied benzyl substituents (e.g., 2-chloro-6-fluorobenzyl) are commercially available, indicating modular synthetic routes .
Physicochemical Properties
- Solubility : The presence of polar oxime and isoindolyl groups may enhance aqueous solubility compared to purely aromatic derivatives.
- Stability : Oximes are generally stable under physiological conditions but may undergo hydrolysis in strongly acidic/basic environments.
Biological Activity
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime is , with a molecular weight of 256.31 g/mol. The compound features an isoindole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds derived from isoindole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime have been tested against various bacterial strains. A notable case study reported that certain isoindole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL against Mycobacterium tuberculosis, suggesting potent antitubercular activity .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime | TBD | TBD |
| Isoindole derivative A | 0.4 | M. tuberculosis |
| Isoindole derivative B | 1.6 | M. tuberculosis |
Anti-inflammatory Effects
Research has also indicated that isoindole derivatives can exhibit anti-inflammatory properties. For example, compounds structurally related to 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime have been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
The precise mechanisms by which 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cellular signaling pathways related to inflammation and microbial resistance.
Case Studies
Several studies have focused on the synthesis and biological evaluation of isoindole compounds:
- Synthesis and Evaluation : A study synthesized various isoindole derivatives and evaluated their activity against M. tuberculosis. The results indicated that modifications in the isoindole structure significantly influenced their antimicrobial potency .
- Pharmacological Profiling : Another study explored the pharmacological profiles of related compounds, assessing their potential as anti-inflammatory agents through various assays measuring cytokine release .
Q & A
Q. What are the optimized synthetic protocols for preparing 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime?
The synthesis involves a two-step process:
Parent compound synthesis : 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone is prepared via coupling reactions between isoindoline derivatives and substituted acetophenones.
Oximation : The parent ketone reacts with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol/methanol) at 60–80°C for 4–6 hours .
Key parameters :
- Solvent : Polar protic solvents (ethanol, methanol) enhance reaction efficiency.
- pH : Maintain pH 8–9 to favor oxime formation.
- Yield optimization : Use equimolar ratios of ketone to hydroxylamine and monitor reaction progress via TLC.
Q. How is this compound characterized using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The oxime proton (-NOH) appears as a singlet at δ 8.2–8.5 ppm. The isoindoline protons resonate as multiplets between δ 3.8–4.2 ppm (CH₂ groups) and δ 7.2–7.6 ppm (aromatic protons) .
- ¹³C NMR : The C=N oxime carbon appears at δ 150–155 ppm, while the carbonyl carbon of the parent ketone (pre-oximation) is absent .
Q. Infrared (IR) Spectroscopy :
Q. Mass Spectrometry :
Advanced Research Questions
Q. What strategies resolve contradictions in purity assessments during synthesis?
Discrepancies in purity often arise from residual solvents or unreacted hydroxylamine. Methodological approaches include:
- HPLC Analysis : Use a C18 column with a water-acetonitrile gradient (detection at 254 nm) to quantify impurities .
- Recrystallization : Purify the oxime using ethanol/water mixtures (70:30 v/v) to achieve >95% purity .
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (e.g., C: 76.16%, H: 6.39%, N: 11.10%) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic additions?
Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The oxime group’s LUMO is localized on the C=N bond, making it susceptible to nucleophilic attack .
- Molecular Docking : Screen for interactions with biological targets (e.g., enzymes) using the SMILES string
CC(=NO)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2and software like AutoDock Vina .
Q. What methodologies explore the biological activity of this oxime derivative?
Enzyme Inhibition Assays :
- Test inhibitory effects on kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
Antimicrobial Screening :
- Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Cytotoxicity Studies :
Note : Solubility limitations (not reported in ) may require DMSO as a co-solvent (<1% v/v) .
Q. How do structural analogs compare in terms of electronic properties and reactivity?
Comparative studies with analogs (e.g., 1-(3-methoxy-phenyl)-ethanone oxime) reveal:
Q. What are the challenges in analyzing conflicting spectral data for this compound?
Contradictions may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
